molecular formula C16H19N7O B11134081 4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide

4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide

Cat. No.: B11134081
M. Wt: 325.37 g/mol
InChI Key: XCPSOBZMHMCNBZ-UHFFFAOYSA-N
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Description

4-(2-Pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is a complex organic compound that features a pyrimidine ring, a triazolopyridine moiety, and a butanamide chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine and triazolopyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups or double bonds present in the intermediates using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing various functional groups onto the pyrimidine and triazolopyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products of these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

4-(2-Pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of c-Met kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is unique due to its specific combination of pyrimidine, triazolopyridine, and butanamide groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit c-Met kinase with high specificity sets it apart from other similar compounds.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

4-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

InChI

InChI=1S/C16H19N7O/c24-15(6-3-8-18-16-19-9-4-10-20-16)17-11-7-14-22-21-13-5-1-2-12-23(13)14/h1-2,4-5,9-10,12H,3,6-8,11H2,(H,17,24)(H,18,19,20)

InChI Key

XCPSOBZMHMCNBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

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